molecular formula C8H7F2NO2 B582024 (6-Amino-2,3-difluorophenyl)acetic acid CAS No. 887585-05-9

(6-Amino-2,3-difluorophenyl)acetic acid

Cat. No.: B582024
CAS No.: 887585-05-9
M. Wt: 187.146
InChI Key: NOFDHMCJUZZSIV-UHFFFAOYSA-N
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Description

(6-Amino-2,3-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of an amino group at the sixth position and two fluorine atoms at the second and third positions on the phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2,3-difluorophenyl)acetic acid typically involves the introduction of the amino and fluorine groups onto the phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the following steps:

    Nitration: The starting material, 2,3-difluorotoluene, is nitrated to introduce a nitro group at the sixth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Carboxylation: The resulting 6-amino-2,3-difluorotoluene is then subjected to carboxylation to introduce the acetic acid moiety, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2,3-difluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

(6-Amino-2,3-difluorophenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (6-Amino-2,3-difluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylacetic acid: Lacks the amino group, resulting in different reactivity and applications.

    6-Amino-2-fluorophenylacetic acid: Contains only one fluorine atom, which affects its chemical properties and biological activity.

    6-Amino-3-fluorophenylacetic acid: Similar to the above but with the fluorine atom at a different position.

Uniqueness

(6-Amino-2,3-difluorophenyl)acetic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

2-(6-amino-2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDHMCJUZZSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283549
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-05-9
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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